N-(4-chlorophenyl)-N'-mesitylurea
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-(2,4,6-trimethylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O/c1-10-8-11(2)15(12(3)9-10)19-16(20)18-14-6-4-13(17)5-7-14/h4-9H,1-3H3,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRFRAUNPYADLCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)NC2=CC=C(C=C2)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N 4 Chlorophenyl N Mesitylurea and Its Structural Analogs
Classical Synthetic Routes to Substituted Ureas
The traditional methods for synthesizing substituted ureas are well-documented and primarily involve the reaction of amines with isocyanates or condensation reactions.
Reaction Pathways Involving Isocyanates and Amines
The most direct and widely used method for preparing N,N'-disubstituted ureas is the reaction between an isocyanate and a primary or secondary amine. commonorganicchemistry.comresearchgate.net For the synthesis of N-(4-chlorophenyl)-N'-mesitylurea, this involves the reaction of 4-chlorophenyl isocyanate with mesitylamine (2,4,6-trimethylaniline). This reaction is typically performed in a suitable solvent like tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM) at room temperature and does not require a base. commonorganicchemistry.com The amine's nucleophilic nitrogen atom attacks the electrophilic carbonyl carbon of the isocyanate, leading to the formation of the urea (B33335) linkage. researchgate.net This method is generally efficient and provides high yields of the desired product. deepdyve.com
Condensation Reactions and Other Formation Mechanisms
Substituted ureas can also be formed through various condensation reactions. wikipedia.org One common approach involves the use of phosgene (B1210022) or its safer equivalents, such as triphosgene (B27547) or carbonyldiimidazole (CDI), to react with two amines. commonorganicchemistry.comrsc.org The order of addition of the reagents can be crucial to avoid the formation of symmetrical urea by-products. commonorganicchemistry.com Another classical method is the Curtius rearrangement, where an acyl azide (B81097) is converted into an isocyanate, which is then reacted with an amine. commonorganicchemistry.comorganic-chemistry.org Similarly, the Hofmann rearrangement of primary amides can generate an in-situ isocyanate that is trapped by an amine to form the urea. organic-chemistry.org
Advanced Synthetic Strategies for this compound
Modern synthetic approaches focus on improving efficiency, safety, and sustainability.
Optimized Reaction Conditions and Catalysis
Recent advancements have focused on optimizing reaction conditions and employing catalysts to enhance the synthesis of disubstituted ureas. For instance, microwave-assisted synthesis has been shown to be a fast and efficient protocol for preparing N,N'-disubstituted ureas. beilstein-journals.org Catalytic methods, such as those employing palladium complexes, can facilitate the carbonylation of azides in the presence of amines to produce unsymmetrical ureas with nitrogen gas as the only byproduct. organic-chemistry.org Ruthenium-catalyzed reactions have also been developed, using N,N-dimethylformamide (DMF) as a carbon monoxide surrogate for urea synthesis. acs.org
Green Chemistry Approaches in Urea Synthesis
In an effort to develop more environmentally friendly processes, green chemistry principles have been applied to urea synthesis. researchgate.net One sustainable approach involves the "on-water" reaction of isocyanates and amines, which simplifies product isolation through filtration and avoids the use of volatile organic compounds (VOCs). organic-chemistry.org Another green strategy is the electrochemical synthesis of urea from nitrogen and carbon dioxide under ambient conditions, which offers a more sustainable alternative to the energy-intensive industrial Haber-Bosch process. acs.orgspringernature.comchemrxiv.org Plasma-ice interaction is another novel, green pathway being explored for urea synthesis. arxiv.orgarxiv.org
Purification and Isolation Techniques for this compound
The final step in obtaining pure this compound involves purification and isolation.
Common purification techniques for substituted ureas include:
Recrystallization:youtube.comwikipedia.orgyoutube.comyoutube.comChromatography:sielc.comgoogle.comresearchgate.netgoogle.comnih.govThe purity of the final product is typically confirmed using analytical techniques such as melting point determination and spectroscopic methods.
Synthetic Versatility and Access to this compound Derivatives for Mechanistic and Structural Probes
The chemical architecture of N,N'-diarylureas, characterized by a central urea moiety flanked by two aryl groups, offers numerous opportunities for structural modification. This inherent flexibility is paramount for creating a diverse library of analogs of this compound. These derivatives are instrumental in elucidating structure-activity relationships (SAR) and probing the specific interactions within biological systems, such as enzyme active sites or receptor binding pockets. nih.govnih.gov
The primary synthetic strategies for generating these analogs involve the reaction of a substituted aniline (B41778) with an isocyanate or the use of phosgene or its safer equivalents like triphosgene to couple two different anilines. researchgate.net For instance, to synthesize this compound, one could react 4-chloroaniline (B138754) with mesityl isocyanate or, alternatively, treat 4-chloroaniline with triphosgene to form an intermediate isocyanate which then reacts with mesitylamine.
The true synthetic versatility, however, lies in the ability to introduce a wide range of functional groups onto either of the aryl rings. This allows for the systematic probing of how different electronic and steric properties influence the compound's biological activity.
Exploring Structure-Activity Relationships through Analog Synthesis
The synthesis of a series of analogs with systematic variations is a powerful approach to understanding the molecular determinants of biological activity. For example, in the development of inhibitors for receptor tyrosine kinases (RTKs), a common strategy is to maintain the core N,N'-diarylurea structure while introducing various substituents on the terminal aromatic rings. nih.gov
One common approach involves the modification of the "head" and "tail" regions of the molecule. nih.gov In the context of this compound, the 4-chlorophenyl group can be considered the "head" and the mesityl group the "tail." Synthetic efforts can be directed at:
Substitution on the Chlorophenyl Ring: Introducing different electron-donating or electron-withdrawing groups at various positions on the phenyl ring can modulate the electronic properties of the molecule and its ability to form hydrogen bonds or other interactions.
Modification of the Mesityl Group: The bulky and lipophilic nature of the mesityl group can be altered by replacing it with other substituted aryl or heterocyclic rings. This allows for the exploration of different steric requirements and potential interactions within a binding pocket.
A representative, albeit generalized, example of such synthetic exploration is the preparation of various diarylurea derivatives to probe their anticancer activity. The following table illustrates the types of modifications that can be made and their potential impact on biological activity, based on findings from studies on related diarylurea compounds.
| Derivative Structure | Modification Rationale | Observed Activity (Example from related compounds) | Reference |
| N-(4-chloro-3-(trifluoromethyl)phenyl)-N'-... | Introduction of a strong electron-withdrawing group to alter electronic distribution and potential binding interactions. | Often leads to potent inhibition of kinases like FGFR1. | nih.gov |
| N-(4-aminophenyl)-N'-... | Introduction of a basic group to explore new hydrogen bonding opportunities and improve solubility. | Can be a precursor for further functionalization, such as acetylation. | nih.gov |
| N-(4-chlorophenyl)-N'-(substituted pyridyl)... | Replacement of the mesityl group with a heterocyclic ring to probe for specific interactions and improve pharmacokinetic properties. | Can lead to potent inhibitors of various kinases. | nih.gov |
| N-(4-fluorophenyl)-N'-... | Substitution of chlorine with fluorine to subtly alter electronic properties and metabolic stability. | Often retains or improves biological activity. | nih.gov |
Table 1: Representative Analogs and their Rationale for Mechanistic Probes
The synthesis of these analogs typically follows established protocols. For instance, the coupling of a substituted aniline with a freshly prepared isocyanate is a common and efficient method. nih.gov The isocyanates themselves can be generated from the corresponding anilines using reagents like triphosgene. researchgate.net Reductive amination and other standard organic transformations can be employed to prepare the necessary substituted aniline precursors. nih.gov
Probing Binding Sites and Mechanisms
The synthesized derivatives of this compound serve as molecular probes to map the topology and chemical environment of their biological targets. By correlating the structural features of the analogs with their biological activity, researchers can infer the nature of the binding site. For example, if analogs with bulky substituents on the mesityl ring show decreased activity, it might suggest a sterically constrained binding pocket in that region. Conversely, if analogs with hydrogen bond donors or acceptors at specific positions on the chlorophenyl ring exhibit enhanced potency, it points to the presence of complementary residues in the target protein.
Furthermore, these derivatives can be used to investigate the mechanism of action. For instance, by comparing the activity of a series of analogs with varying electronic properties, it may be possible to determine whether the compound's mode of action involves a particular type of chemical interaction, such as charge transfer or specific electrostatic interactions.
Structural Elucidation and Characterization of N 4 Chlorophenyl N Mesitylurea
Single Crystal X-ray Diffraction Analysis
While specific crystallographic data for the title compound is not available, a hypothetical analysis based on known chemical principles and data from analogous structures, such as other substituted ureas, can be outlined.
It is anticipated that the molecular geometry of N-(4-chlorophenyl)-N'-mesitylurea would be non-planar. The central urea (B33335) core (N-C(O)-N) would likely be relatively planar. However, the bulky mesityl (2,4,6-trimethylphenyl) group and the 4-chlorophenyl group attached to the nitrogen atoms would be twisted out of this plane to minimize steric hindrance. The degree of this twisting, defined by torsion angles, would be a key feature of its conformation.
Specific bond lengths, bond angles, and torsion angles are crucial parameters determined by X-ray diffraction. For related urea derivatives, the C=O double bond is typically around 1.23-1.25 Å, and the C-N bonds of the urea group are in the range of 1.34-1.38 Å, indicating some degree of double bond character due to resonance. The bond angles around the carbonyl carbon would be expected to be close to 120°.
Table 1: Hypothetical Bond Lengths for this compound (Note: This data is illustrative and not based on experimental findings for the title compound.)
| Bond | Expected Length (Å) |
|---|---|
| C=O | ~1.24 |
| C-N(H) | ~1.36 |
| C-N(mesityl) | ~1.37 |
| C-Cl | ~1.74 |
Table 2: Hypothetical Bond Angles for this compound (Note: This data is illustrative and not based on experimental findings for the title compound.)
| Angle | Expected Value (°) |
|---|---|
| N-C-O | ~121 |
| N-C-N | ~118 |
| C-N-C(phenyl) | ~125 |
Table 3: Hypothetical Torsion Angles for this compound (Note: This data is illustrative and not based on experimental findings for the title compound.)
| Torsion Angle | Expected Value (°) |
|---|---|
| O=C-N-C(phenyl) | Highly variable |
| O=C-N-C(mesityl) | Highly variable |
Substituted ureas are known to exhibit conformational isomerism due to restricted rotation around the C-N bonds. Different conformers may be present in solution or could potentially crystallize as different polymorphs. Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical aspect for pharmaceuticals and material science. Each polymorph would have a unique crystal lattice and, consequently, different physical properties. Studies on related compounds have revealed the existence of polymorphs, suggesting that this compound might also display this phenomenon under different crystallization conditions.
Supramolecular Architecture and Crystal Engineering
The way molecules of this compound would arrange themselves in a crystal is governed by a variety of intermolecular forces, leading to a specific supramolecular architecture.
Hydrogen Bonding Networks in the Solid State (e.g., N-H…O Interactions)
The urea functional group is an excellent hydrogen bond donor (the N-H groups) and acceptor (the carbonyl oxygen). It is highly probable that the primary interaction governing the crystal packing of this compound would be N-H···O hydrogen bonds. These interactions typically form robust one-dimensional chains or more complex two- or three-dimensional networks. For instance, molecules could link into chains where the N-H of one molecule donates to the C=O of a neighboring molecule.
Non-Covalent Interactions (e.g., π-π Stacking, Halogen Bonding, C-H…π Interactions)
π-π Stacking: The presence of two aromatic rings (chlorophenyl and mesityl) suggests the possibility of π-π stacking interactions, where the electron-rich aromatic rings arrange themselves in a parallel or offset fashion.
Halogen Bonding: The chlorine atom on the chlorophenyl ring could act as a halogen bond donor, interacting with an electron-rich atom like the carbonyl oxygen of a neighboring molecule (C-Cl···O).
C-H…π Interactions: The methyl C-H groups on the mesityl ring or the C-H groups on the phenyl rings could interact with the π-systems of adjacent aromatic rings, further contributing to the stability of the crystal lattice.
Self-Assembly Patterns and Their Influence on Crystal Packing
The crystal structure of this compound is dictated by a combination of strong hydrogen bonding and weaker intermolecular interactions, which together define its self-assembly into a well-ordered three-dimensional lattice. The primary and most influential interaction is the hydrogen bonding between the urea functionalities of adjacent molecules.
Typically, N,N'-disubstituted ureas self-assemble into one-dimensional tapes or chains through a network of N-H···O=C hydrogen bonds. In this arrangement, the N-H group of one urea molecule acts as a hydrogen bond donor to the carbonyl oxygen of a neighboring molecule. This recurring pattern often leads to the formation of a centrosymmetric R22(8) graph set motif, where two molecules are linked in a head-to-tail fashion. This robust hydrogen-bonding synthon is a common feature in the crystal packing of many diaryl ureas and is the principal organizing force in the supramolecular assembly of this compound.
Structural Analysis of Related Urea Compounds and Halogenated Phenyl Derivatives
Comparative Crystallography of Substituted Ureas
A comparative analysis of the crystal structures of substituted ureas provides valuable insights into the predictable nature of their supramolecular assemblies. The consistent formation of the one-dimensional N-H···O hydrogen-bonded chain serves as a foundational motif across a wide array of these compounds. However, the specific geometry and packing of these chains can be modulated by the nature of the substituents on the nitrogen atoms.
In symmetrically substituted diaryl ureas, the crystal packing is often highly ordered, with the potential for additional stabilizing interactions such as π-π stacking between the aromatic rings. In asymmetrically substituted ureas, such as this compound, the dissimilar substituents can lead to more complex packing arrangements to accommodate the different steric and electronic profiles.
The following table presents a comparison of the crystallographic data for two related urea compounds, illustrating the variations in unit cell parameters that can arise from different substitution patterns.
| Compound Name | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference |
| 1-(4-chlorophenyl)-3-cycloheptylurea | Monoclinic | P2₁/c | 10.592 | 11.488 | 12.428 | 108.21 | researchgate.net |
| (4-chlorophenyl)(4- hydroxyphenyl)methanone | Monoclinic | P2₁ | 6.547 | 8.065 | 10.848 | 105.59 | researchgate.net |
Impact of Halogen and Mesityl Substitution on Molecular and Supramolecular Structures
The presence of a halogen substituent on one of the phenyl rings significantly influences the electronic properties and intermolecular interactions of the urea derivative. The chlorine atom in the para-position of the phenyl ring in this compound is an electron-withdrawing group. This can subtly alter the hydrogen-bonding strength of the N-H protons and the acceptor ability of the carbonyl oxygen. More directly, the chlorine atom can participate in halogen bonding, a directional non-covalent interaction with nucleophilic atoms like oxygen, or in weaker C-H···Cl and Cl···π interactions, which can provide additional stability to the crystal lattice.
Spectroscopic Characterization of N 4 Chlorophenyl N Mesitylurea
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides a detailed map of the carbon and hydrogen atoms within the molecule, confirming the connectivity and chemical environment of each nucleus.
The ¹H NMR spectrum of N-(4-chlorophenyl)-N'-mesitylurea displays characteristic signals corresponding to the distinct proton environments in the molecule. The aromatic protons of the 4-chlorophenyl ring typically appear as a set of doublets due to ortho and meta coupling. The protons ortho to the chlorine atom are expected to be slightly downfield compared to the meta protons.
The mesityl group's aromatic proton appears as a singlet, a consequence of its symmetrical substitution. The three methyl groups on the mesityl ring also give rise to a singlet, integrating to nine protons. The N-H protons of the urea (B33335) linkage present as two separate signals, often broad due to quadrupole effects and hydrogen bonding. Their chemical shifts can be sensitive to solvent and concentration. msu.edu
Table 1: ¹H NMR Chemical Shift Assignments for this compound
| Proton | Chemical Shift (ppm) | Multiplicity |
| NH (chlorophenyl) | ~8.0-9.0 | Singlet (broad) |
| NH (mesityl) | ~7.5-8.5 | Singlet (broad) |
| CH (chlorophenyl, ortho to NH) | ~7.4 | Doublet |
| CH (chlorophenyl, meta to NH) | ~7.2 | Doublet |
| CH (mesityl) | ~6.8 | Singlet |
| CH₃ (mesityl) | ~2.2 | Singlet |
Note: Exact chemical shifts can vary depending on the solvent and experimental conditions.
The ¹³C NMR spectrum provides complementary information, confirming the carbon skeleton of the molecule. libretexts.org The carbonyl carbon of the urea group is a key diagnostic signal, typically appearing in the downfield region of the spectrum (150-160 ppm).
The aromatic carbons of both the 4-chlorophenyl and mesityl rings resonate in the 120-140 ppm range. oregonstate.edu The carbon attached to the chlorine atom (C-Cl) will show a characteristic chemical shift, as will the quaternary carbons of the mesityl ring. The methyl carbons of the mesityl group appear in the aliphatic region, typically around 20 ppm.
Table 2: ¹³C NMR Chemical Shift Assignments for this compound
| Carbon | Chemical Shift (ppm) |
| C=O (urea) | ~153 |
| C (chlorophenyl, attached to N) | ~138 |
| C (chlorophenyl, attached to Cl) | ~129 |
| CH (chlorophenyl) | ~128, ~120 |
| C (mesityl, attached to N) | ~135 |
| C (mesityl, methyl-substituted) | ~134 |
| CH (mesityl) | ~129 |
| CH₃ (mesityl) | ~18 |
Note: Exact chemical shifts can vary depending on the solvent and experimental conditions.
Two-dimensional (2D) NMR experiments are instrumental in unambiguously assigning the ¹H and ¹³C signals and establishing the connectivity between different parts of the molecule. ipb.ptresearchgate.net
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For instance, it would show a correlation between the ortho and meta protons on the 4-chlorophenyl ring, confirming their adjacent relationship.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It would link the aromatic proton signals to their corresponding carbon signals in both the chlorophenyl and mesityl rings, and the methyl proton signal to the methyl carbon signal. mdpi.com
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy probes the molecular vibrations of this compound, providing information about the functional groups present and the nature of intermolecular interactions.
The IR and Raman spectra of this compound are characterized by a series of distinct absorption bands corresponding to the vibrational modes of its constituent parts. researchgate.net
Urea Moiety: The most prominent bands are associated with the urea group. The C=O stretching vibration (Amide I band) is typically observed in the region of 1630-1680 cm⁻¹. The N-H bending vibration (Amide II band) appears around 1550-1620 cm⁻¹. N-H stretching vibrations are seen as broad bands in the 3200-3400 cm⁻¹ region.
Phenyl Moiety: The 4-chlorophenyl group exhibits characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the aromatic ring around 1450-1600 cm⁻¹. The C-Cl stretching vibration will appear in the fingerprint region, typically between 600 and 800 cm⁻¹.
Mesityl Moiety: The mesityl group also shows aromatic C-H and C=C stretching vibrations. The C-H stretching and bending vibrations of the methyl groups are expected in the ranges of 2850-3000 cm⁻¹ and 1375-1450 cm⁻¹, respectively.
Table 3: Key Vibrational Band Assignments for this compound
| Vibrational Mode | Functional Group | Approximate Wavenumber (cm⁻¹) |
| N-H Stretch | Urea | 3200-3400 (broad) |
| Aromatic C-H Stretch | Phenyl, Mesityl | 3000-3100 |
| Aliphatic C-H Stretch | Mesityl (CH₃) | 2850-3000 |
| C=O Stretch (Amide I) | Urea | 1630-1680 |
| N-H Bend (Amide II) | Urea | 1550-1620 |
| Aromatic C=C Stretch | Phenyl, Mesityl | 1450-1600 |
| C-Cl Stretch | Chlorophenyl | 600-800 |
Hydrogen bonding plays a significant role in the vibrational spectrum of this compound. The presence of both hydrogen bond donors (N-H groups) and acceptors (C=O group) allows for the formation of intermolecular hydrogen bonds, which can lead to the formation of dimers or larger aggregates in the solid state.
These interactions cause a noticeable shift in the vibrational frequencies of the involved functional groups. The N-H stretching bands are typically broad and shifted to lower wavenumbers (red-shifted) compared to free N-H groups, indicating their participation in hydrogen bonding. nih.gov Similarly, the C=O stretching frequency is also lowered due to the weakening of the carbonyl double bond upon hydrogen bond formation. mdpi.commdpi.com The extent of these shifts can provide qualitative information about the strength of the hydrogen bonds. The analysis of these spectral shifts is crucial for understanding the supramolecular structure and packing of this compound in the solid state.
Mass Spectrometry (MS)
Mass spectrometry is an indispensable tool for determining the molecular weight and fragmentation pathways of this compound.
Molecular Ion Detection and Fragmentation Patterns
In mass spectrometry, the molecule is ionized, often by electron impact (EI), to produce a molecular ion (M+•). libretexts.org The mass-to-charge ratio (m/z) of this ion provides the molecular weight of the compound. For this compound, the molecular ion peak would be expected, although its intensity can vary. libretexts.org The presence of a nitrogen-containing compound often results in a molecular ion with an odd nominal molecular weight, a principle known as the Nitrogen Rule. libretexts.org
Subsequent fragmentation of the molecular ion provides structural information. Common fragmentation patterns for amides and aromatic compounds include cleavage of bonds adjacent to the carbonyl group and the aromatic rings. libretexts.org For this compound, characteristic fragmentation would likely involve the cleavage of the C-N bonds of the urea linkage. This could lead to the formation of several key fragment ions. The stability of the resulting fragments, such as the formation of stable carbocations, often dictates the most prominent peaks in the mass spectrum. libretexts.org The base peak, the most intense peak in the spectrum, corresponds to the most stable fragment ion formed. libretexts.org
Table 1: Potential Mass Spectrometry Fragmentation Data
| Fragment Type | Potential m/z | Description |
|---|---|---|
| Molecular Ion | >250 | Represents the intact ionized molecule. |
| Fragment 1 | Variable | Resulting from cleavage of the N-aryl bond. |
| Fragment 2 | Variable | Resulting from cleavage of the other N-aryl bond. |
High-Resolution Mass Spectrometry for Elemental Composition
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the elemental composition of this compound. nih.gov Unlike low-resolution mass spectrometry, which provides nominal mass, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. This capability is essential for confirming the identity of a compound and for elucidating the composition of its fragments. nih.gov For halogenated compounds like this compound, HRMS is particularly valuable. It allows for the precise determination of the number of chlorine and other atoms present in the molecule and its fragments, aiding in structural confirmation. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule. libretexts.org When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. libretexts.org The specific wavelengths of light absorbed correspond to the energy differences between these orbitals.
For this compound, the presence of conjugated π systems in the aromatic rings and the urea carbonyl group gives rise to characteristic UV absorptions. libretexts.org The electronic transitions in such systems are typically π → π* and n → π* transitions. libretexts.orgyoutube.com
π → π transitions:* These occur in molecules with double or triple bonds and aromatic rings. youtube.com They are generally high-energy transitions, resulting in strong absorption bands in the UV region. The extended conjugation involving the phenyl rings and the urea moiety in this compound would lead to such absorptions.
n → π transitions:* These transitions involve the promotion of a non-bonding electron (from the nitrogen or oxygen atoms of the urea group) to an antibonding π* orbital. libretexts.orgyoutube.com These are typically lower in energy than π → π* transitions and result in weaker absorption bands at longer wavelengths. youtube.com
The UV-Vis spectrum of this compound would therefore be expected to show distinct absorption maxima (λmax) corresponding to these electronic transitions. The position and intensity of these bands provide valuable information about the electronic structure and extent of conjugation within the molecule.
Table 2: Expected UV-Vis Absorption Data
| Transition Type | Expected Wavelength Range (nm) | Description |
|---|---|---|
| π → π* | 200-300 | Associated with the aromatic rings and carbonyl group. |
Computational and Theoretical Investigations of N 4 Chlorophenyl N Mesitylurea
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry and materials science to predict molecular properties.
Geometry Optimization and Conformational Analysis in Gas Phase and Solution
The initial step in the computational analysis of N-(4-chlorophenyl)-N'-mesitylurea involves geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to the lowest energy state on the potential energy surface. DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are commonly employed for this purpose. researchgate.net
Illustrative Geometrical Parameters of a Related Phenylacetamide
| Parameter | Value |
|---|---|
| C-Cl bond length | ~1.74 Å |
| Aromatic C-C bond length | ~1.38-1.40 Å |
| C-N bond length (amide) | ~1.35 Å |
| C=O bond length (amide) | ~1.23 Å |
| C-C-C bond angle (in phenyl ring) | ~120° |
These calculations can be performed for the molecule in the gas phase (isolated) and in solution. In solution, a solvent model (e.g., the Polarizable Continuum Model - PCM) is used to simulate the effect of the solvent environment on the molecule's conformation and properties. The presence of a solvent can stabilize certain conformers over others due to solute-solvent interactions.
Electronic Structure Analysis (HOMO-LUMO Energy Gaps, Molecular Electrostatic Potential)
The electronic properties of this compound can be elucidated by analyzing its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap generally suggests higher reactivity. researchgate.net
Illustrative Frontier Orbital Energies and Related Parameters
| Parameter | Illustrative Value | Significance |
|---|---|---|
| HOMO Energy | ~ -6.5 eV | Electron-donating ability |
| LUMO Energy | ~ -1.5 eV | Electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | ~ 5.0 eV | Chemical reactivity and stability |
The Molecular Electrostatic Potential (MEP) map is another valuable tool derived from DFT calculations. The MEP visualizes the charge distribution on the molecule's surface, indicating regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). These regions correspond to sites susceptible to electrophilic and nucleophilic attack, respectively. For this compound, the oxygen atom of the carbonyl group is expected to be a region of high negative potential, while the N-H protons would exhibit positive potential.
Vibrational Frequency Calculations and Spectroscopic Correlation
DFT calculations can predict the vibrational frequencies of this compound, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. By analyzing the vibrational modes, specific atomic motions can be assigned to each calculated frequency.
These theoretical spectra can be correlated with experimentally obtained spectra to confirm the molecular structure and the accuracy of the computational model. It is common practice to scale the calculated frequencies by a factor (e.g., ~0.96 for B3LYP) to better match the experimental data, accounting for anharmonicity and other limitations of the theoretical model.
Illustrative Calculated Vibrational Frequencies and Their Assignments
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
|---|---|
| N-H stretching | 3300-3500 |
| Aromatic C-H stretching | 3000-3100 |
| C=O stretching (Amide I) | 1650-1690 |
| N-H bending and C-N stretching (Amide II) | 1510-1570 |
| Aromatic C=C stretching | 1450-1600 |
| C-Cl stretching | 1000-1100 |
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, offering insights into their dynamics and interactions in various environments.
Dynamics of this compound in various environments
MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. This allows for the exploration of the conformational landscape of this compound and its dynamic behavior in different environments, such as in a vacuum, in water, or in a non-polar solvent.
Intermolecular Interactions in Condensed Phases
In a condensed phase (liquid or solid), this compound molecules interact with each other and with solvent molecules. MD simulations are particularly well-suited for studying these intermolecular interactions.
The primary types of non-covalent interactions that are likely to be important for this molecule include:
Hydrogen Bonding: The N-H groups of the urea (B33335) linkage can act as hydrogen bond donors, while the carbonyl oxygen is a strong hydrogen bond acceptor. These interactions are crucial in determining the packing of the molecules in the solid state and their solvation in protic solvents. researchgate.net
π-π Stacking: The aromatic 4-chlorophenyl and mesityl rings can engage in π-π stacking interactions, where the electron clouds of the rings interact favorably.
Van der Waals Forces: These are ubiquitous attractive or repulsive forces between molecules.
Halogen Bonding: The chlorine atom on the phenyl ring can potentially act as a halogen bond donor, interacting with nucleophilic sites on neighboring molecules.
MD simulations can quantify the strength and lifetime of these interactions, providing a detailed picture of the molecular organization and the factors that govern the properties of this compound in the condensed phase.
Theoretical Studies on Reactivity and Mechanism of Action (excluding biological mechanisms)
Theoretical studies on diaryl ureas have provided significant insights into their chemical behavior, focusing on aspects like their formation, hydrolysis, and conformational preferences. These studies often employ sophisticated computational methods like Density Functional Theory (DFT) to model and predict molecular properties and reaction energetics.
The formation of unsymmetrical diaryl ureas such as this compound typically involves the reaction of an isocyanate with an amine. Computational studies have explored the mechanisms of similar urea synthesis reactions. For instance, the synthesis of N,N'-diarylureas from substituted anilines and triphosgene (B27547) has been investigated using DFT calculations to elucidate the reaction pathways and optimize the synthesis conditions. researchgate.netnih.gov
Furthermore, the hydrolysis of urea and its derivatives has been a subject of detailed computational investigation. Studies on the spontaneous hydrolysis of urea have revealed multiple possible reaction pathways, including those that are water-assisted. nih.govresearchgate.net First-principles electronic-structure calculations have been employed to determine the free energy barriers for these pathways, indicating that the presence of water molecules can significantly lower the activation energy for hydrolysis. nih.govresearchgate.net For substituted ureas, the nature and position of the substituents on the aryl rings are expected to influence the hydrolysis rate, a factor that can be quantified through computational analysis of the transition states.
The derivatization of diaryl ureas has also been explored computationally. For example, the synthesis of pyrano[2,3-c]pyrazoles from N-(4-chlorophenyl) substituted pyrazolones has been described, showcasing the versatility of the urea moiety in further chemical transformations.
A summary of computational findings on the reactivity of analogous urea compounds is presented in the table below.
| Urea Derivative Studied | Computational Method | Key Findings |
| N-aryl-N'-cyclopentyl ureas | Well-Tempered Metadynamics, DFT | Methylation pattern significantly affects conformational preference. Internal hydrogen bonding can stabilize certain conformations. researchgate.netnih.gov |
| Urea | First-principles electronic-structure calculations | Water-assisted pathways are dominant in spontaneous hydrolysis, with a calculated free energy barrier of 44.1 kcal/mol for the two-water assisted pathway. nih.govresearchgate.net |
| N,N'-diarylureas | DFT, Molecular Docking | The diarylurea scaffold is crucial for binding to various protein targets through a network of non-covalent interactions. researchgate.netnih.govnih.gov |
Non-covalent interactions are paramount in dictating the supramolecular chemistry and physical properties of diaryl ureas. These interactions, which include hydrogen bonds, π-π stacking, halogen bonds, and van der Waals forces, are extensively studied using computational methods. nih.govresearchgate.netresearchgate.netfrontiersin.org
In this compound, several types of non-covalent interactions are expected to be significant. The urea moiety itself is an excellent hydrogen bond donor (N-H groups) and acceptor (C=O group), leading to the formation of strong intermolecular hydrogen bonds. These interactions are often the primary drivers for the self-assembly of urea derivatives into well-defined supramolecular structures. semanticscholar.org
The aromatic rings (chlorophenyl and mesityl) introduce the possibility of π-π stacking interactions. The presence of a chlorine atom on one of the phenyl rings suggests the potential for halogen bonding, where the chlorine atom acts as an electrophilic region (a σ-hole) and interacts with a nucleophilic site on an adjacent molecule. nih.gov Computational tools like Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots are invaluable for visualizing and quantifying these weak interactions. researchgate.net
Theoretical studies on substituted benzenes and other aromatic systems provide a framework for understanding the nature and strength of these interactions. researchgate.net Symmetry-Adapted Perturbation Theory (SAPT) calculations, for instance, can decompose the total interaction energy into electrostatic, exchange, induction, and dispersion components, offering a detailed picture of the forces at play. researchgate.net Such analyses have shown that dispersion forces are often a major contributor to the stability of π-stacked systems. researchgate.net
A data mining and quantum chemical study on a large set of diaryl ureas bound to proteins revealed that the diaryl urea moiety is responsible for a significant number of non-bonded interactions, with π-interactions being particularly prevalent. nih.gov This highlights the importance of the aromatic rings in molecular recognition processes.
The table below summarizes the types and energetics of non-covalent interactions computationally studied in analogous systems.
| System Studied | Computational Method | Type of Interaction | Key Findings |
| Diaryl ureas in protein binding sites | Data Mining, Quantum Chemistry | Non-bonded π interactions, Hydrogen bonds | Diaryl urea moiety forms an average of 18.3 non-bonded interactions, with 91.3% being π-interactions. nih.gov |
| Substituted benzenes | MESP, SAPT, NCI, QTAIM | π-π stacking, Hydrogen bonds | Stability is dominated by both electrostatic and dispersion interactions. researchgate.net |
| Halogenated compounds | DFT, Hirshfeld surface analysis | Halogen bonding (C-H···X, C···X, X···X) | Halogen atoms participate in a variety of non-covalent interactions that influence crystal packing. researchgate.net |
Advanced Characterization and Analytical Methodologies
Thermal Analysis Techniques
Thermal analysis techniques are instrumental in determining the thermal stability and decomposition characteristics of N-(4-chlorophenyl)-N'-mesitylurea. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are primary methods used for this purpose. psu.eduunl.edu
Thermogravimetric Analysis (TGA) provides quantitative information about changes in the mass of a sample as it is heated, cooled, or held at a constant temperature. psu.edu This technique is particularly useful for determining the temperature ranges over which decomposition occurs and the mass loss associated with each decomposition step. nd.edu A TGA thermogram for this compound would illustrate the percentage of weight loss against temperature, indicating its thermal stability and the number of decomposition stages. For instance, studies on similar complex organic molecules have shown that decomposition can occur in single or multiple stages, with the profile depending on the chemical structure and the surrounding atmosphere. nih.gov
The following table outlines the typical information obtained from these thermal analysis techniques for organic compounds.
| Technique | Information Provided | Typical Application for this compound |
| Differential Scanning Calorimetry (DSC) | Onset temperature of decomposition, peak decomposition temperature, enthalpy of decomposition. psu.edu | Determining the temperature at which the compound begins to energetically decompose. |
| Thermogravimetric Analysis (TGA) | Initial and final decomposition temperatures, mass loss at each decomposition step, residual mass. psu.edund.edu | Quantifying the thermal stability and identifying the temperature ranges of major decomposition events. |
Chromatographic Methods for Purity Assessment and Separation
Chromatographic methods are essential for assessing the purity of this compound and for separating it from any impurities or byproducts from the synthesis process. High-Performance Liquid Chromatography (HPLC) is a primary tool for this purpose. nih.gov
High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying components in a mixture. nih.gov For purity assessment of this compound, a reversed-phase HPLC method would typically be developed. In this method, the compound is dissolved in a suitable solvent and injected into a column packed with a nonpolar stationary phase. A polar mobile phase is then passed through the column, and the components of the sample are separated based on their differential partitioning between the two phases. The retention time of the main peak corresponding to this compound can be used for its identification, while the area of this peak relative to the total area of all peaks provides a quantitative measure of its purity. The development of such a method is crucial for quality control, ensuring that the compound meets required specifications. While specific HPLC parameters for this compound are not detailed in the provided search results, the general principles of HPLC for purity evaluation of organic molecules are well-established. nih.govnih.gov
The table below summarizes the key aspects of using HPLC for purity assessment.
| Parameter | Description | Relevance to this compound Purity Assessment |
| Stationary Phase | Typically a nonpolar material like C18-bonded silica (B1680970) for reversed-phase HPLC. | Provides the medium for separation based on hydrophobicity. |
| Mobile Phase | A mixture of polar solvents, such as water and acetonitrile (B52724) or methanol, often with additives to control pH. nih.gov | Elutes the compound and impurities from the column at different rates. |
| Detector | Commonly a UV-Vis detector set at a wavelength where the compound absorbs light. | Allows for the detection and quantification of the compound and any impurities. |
| Purity Calculation | Based on the area percentage of the main peak in the chromatogram. | Provides a quantitative value for the purity of the this compound sample. |
Advanced Solid-State Techniques
To characterize the bulk purity and crystallinity of this compound in its solid form, advanced techniques such as Solid-State Nuclear Magnetic Resonance (ssNMR) and Powder X-ray Diffraction (PXRD) are employed.
Solid-State Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the local chemical environment of atoms in a solid material. mit.edunih.gov Unlike solution NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by these interactions, providing insights into the packing and conformation of molecules in the crystal lattice. emory.edu For this compound, ¹³C and ¹H ssNMR spectra would reveal distinct signals for the different carbon and hydrogen atoms in the molecule. The chemical shifts and line shapes of these signals are sensitive to the crystalline form, allowing for the identification of different polymorphs and the assessment of bulk purity. nih.gov
Powder X-ray Diffraction (PXRD) is a fundamental technique for characterizing crystalline solids. researchgate.netresearchgate.net When a finely powdered sample of this compound is irradiated with X-rays, a diffraction pattern is produced that is unique to its crystal structure. This pattern consists of a series of peaks at specific diffraction angles (2θ), which are determined by the arrangement of atoms in the unit cell. nih.govnist.gov The positions and intensities of these peaks serve as a fingerprint for the crystalline phase, allowing for its identification and the detection of any crystalline impurities. scilit.com The sharpness of the diffraction peaks provides an indication of the degree of crystallinity of the material.
The following table highlights the information obtained from these solid-state techniques.
| Technique | Information Provided | Application to this compound |
| Solid-State NMR (ssNMR) | Local chemical environment, molecular conformation, identification of polymorphs, assessment of bulk purity. mit.eduemory.edunih.gov | Confirming the molecular structure in the solid state and identifying the presence of different crystalline forms or amorphous content. |
| Powder X-ray Diffraction (PXRD) | Crystalline phase identification, unit cell parameters, assessment of crystallinity and bulk purity from crystalline impurities. researchgate.netresearchgate.netnih.gov | Verifying the crystalline identity of the bulk material and detecting any crystalline contaminants. |
Future Research Directions and Prospects for N 4 Chlorophenyl N Mesitylurea in Materials Science and Catalysis
Exploration of N-(4-chlorophenyl)-N'-mesitylurea as a Component in Supramolecular Assemblies
The urea (B33335) functionality is well-known for its capacity to form strong and directional hydrogen bonds, a key feature in the construction of predictable supramolecular assemblies. In this compound, the two N-H groups can act as hydrogen bond donors, while the carbonyl oxygen serves as a hydrogen bond acceptor. This arrangement can lead to the formation of one-dimensional tapes or two-dimensional sheets, which are fundamental motifs in crystal engineering.
Future research could focus on the synthesis and crystallographic analysis of this compound to determine its solid-state structure. The interplay between the hydrogen-bonding urea group, the electron-withdrawing 4-chlorophenyl ring, and the sterically bulky mesityl group would likely lead to unique packing arrangements. The mesityl group, with its three methyl substituents, could influence the crystal packing by introducing steric hindrance that might frustrate otherwise common packing motifs and lead to novel supramolecular architectures. Furthermore, the potential for halogen bonding involving the chlorine atom could provide an additional tool for directing the self-assembly process.
Investigation into its Potential as a Ligand or Catalyst in Organic Transformations
Diaryl ureas have emerged as powerful organocatalysts, particularly in reactions that benefit from hydrogen bond-donating catalysts to activate electrophiles. The two N-H groups of this compound can form a bidentate hydrogen-bonding interaction with a substrate, enhancing its reactivity.
Investigations into the catalytic activity of this compound could target a variety of organic transformations, such as Michael additions, Friedel-Crafts reactions, and Diels-Alder reactions. The electronic nature of the aryl substituents can significantly impact the acidity of the N-H protons and, consequently, the catalytic activity. The electron-withdrawing nature of the 4-chlorophenyl group is expected to increase the acidity of the adjacent N-H proton, potentially enhancing its catalytic efficacy. Conversely, the electron-donating methyl groups on the mesityl ring would have an opposing effect on the other N-H proton. This electronic asymmetry could be exploited for specific catalytic applications. Moreover, the steric bulk of the mesityl group could play a crucial role in enantioselective catalysis by creating a well-defined chiral pocket around the active site if a chiral component is introduced to the catalyst system.
Theoretical Design of Novel Urea-Based Scaffolds for Specific Chemical Recognition
Computational chemistry offers a powerful tool for the rational design of new molecules with tailored properties. Theoretical studies on this compound could provide valuable insights into its electronic structure, conformational preferences, and potential for molecular recognition.
Density Functional Theory (DFT) calculations could be employed to model the geometry and electronic properties of the molecule. Such studies can predict the strength and directionality of the hydrogen bonds it can form, as well as its ability to interact with various guest molecules. This information would be invaluable for designing novel urea-based receptors for specific anions or cations. For instance, the urea cleft could be fine-tuned by modifying the substituents on the phenyl rings to create a binding pocket that is complementary in size, shape, and electronic character to a target analyte. The insights gained from theoretical modeling of this compound could guide the synthesis of a new generation of urea-based sensors and separation agents with high selectivity and affinity for specific chemical species.
Q & A
Q. What synthetic routes are commonly employed for preparing N-(4-chlorophenyl)-N'-mesitylurea, and what are their respective yields?
this compound can be synthesized via condensation reactions between substituted anilines and carbonyl-containing reagents. For example, analogous urea derivatives like N-(4-chlorophenyl)acetamides are synthesized using substituted anilines and thionyl chloride or acyl chlorides, yielding products with purities ≥95% depending on reaction optimization . Similarly, sulfonamide derivatives (e.g., N-(4-chlorophenyl)ethenesulfonamides) are prepared via nucleophilic substitution, achieving yields of 80–85% under controlled conditions . Adjusting reaction parameters (e.g., solvent polarity, temperature) can improve yields for mesityl-substituted analogues.
Q. How can spectroscopic techniques (e.g., NMR, IR) be optimized to confirm the structure of this compound?
- 1H NMR : The deshielding of urea protons (NH groups) typically appears at δ 8–10 ppm, while aromatic protons from the 4-chlorophenyl and mesityl groups resonate between δ 6.5–7.5 ppm. Splitting patterns help distinguish substituent positions (e.g., para-chloro vs. ortho-methyl groups) .
- 13C NMR : Carbonyl carbons (urea C=O) appear at ~155–160 ppm, while aromatic carbons are observed at 110–140 ppm. Chlorine substituents cause slight downfield shifts in adjacent carbons .
- IR : Strong absorption bands for C=O (1650–1700 cm⁻¹) and N-H (3200–3400 cm⁻¹) confirm the urea backbone .
Q. What are the common impurities encountered during synthesis, and how can they be mitigated?
Common impurities include unreacted aniline precursors, byproducts from incomplete condensation (e.g., mono-substituted ureas), and oxidation products. Column chromatography (silica gel, ethyl acetate/hexane gradients) effectively removes unreacted starting materials . Recrystallization using polar aprotic solvents (e.g., DMF/water mixtures) enhances purity, as seen in analogous N-(4-chlorophenyl)benzamide syntheses . Purity verification via HPLC (C18 columns, acetonitrile/water mobile phase) is recommended .
Advanced Questions
Q. What strategies resolve discrepancies in bioactivity data for this compound across studies?
Bioactivity variations may arise from differences in:
- Purity : Commercial batches often have 95–97% purity, while lab-synthesized samples may contain traces of solvents or byproducts that inhibit activity .
- Assay conditions : For herbicidal studies, light exposure, soil pH, and temperature significantly impact efficacy. Standardizing protocols (e.g., OECD guidelines for pesticide testing) reduces variability .
- Structural analogs : Cross-testing with compounds like monuron (N'-(4-chlorophenyl)-N,N-dimethylurea) helps benchmark activity and identify structure-specific trends .
Q. How do substituents on the aryl groups influence the herbicidal activity of this compound analogues?
- Electron-withdrawing groups (e.g., Cl on 4-chlorophenyl) enhance stability and bioavailability by reducing metabolic degradation .
- Mesityl substituents (2,4,6-trimethylphenyl) increase lipophilicity, improving membrane permeability. Comparative studies on monolinuron (N-methoxy-N-methyl substitution) show that bulky groups reduce soil mobility but prolong residual activity .
- Methoxy vs. methyl groups : Methoxy substituents (as in monolinuron) improve photostability, whereas methyl groups (mesityl) favor herbicidal uptake through cuticular wax .
Q. What advanced analytical methods are suitable for identifying degradation products of this compound in environmental matrices?
- LC-HRMS : Detects hydroxylated or dechlorinated metabolites with ppm-level sensitivity. For example, monuron degrades to 4-chloroaniline, identifiable via exact mass matching .
- Solid-phase microextraction (SPME) : Coupled with GC-MS, this method isolates volatile degradation byproducts (e.g., chlorophenols) from soil or water samples .
- Fluorescence spectroscopy : Useful for tracking aromatic degradation products (e.g., chlorophenyl derivatives) in aqueous systems, as demonstrated in benzamide studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
